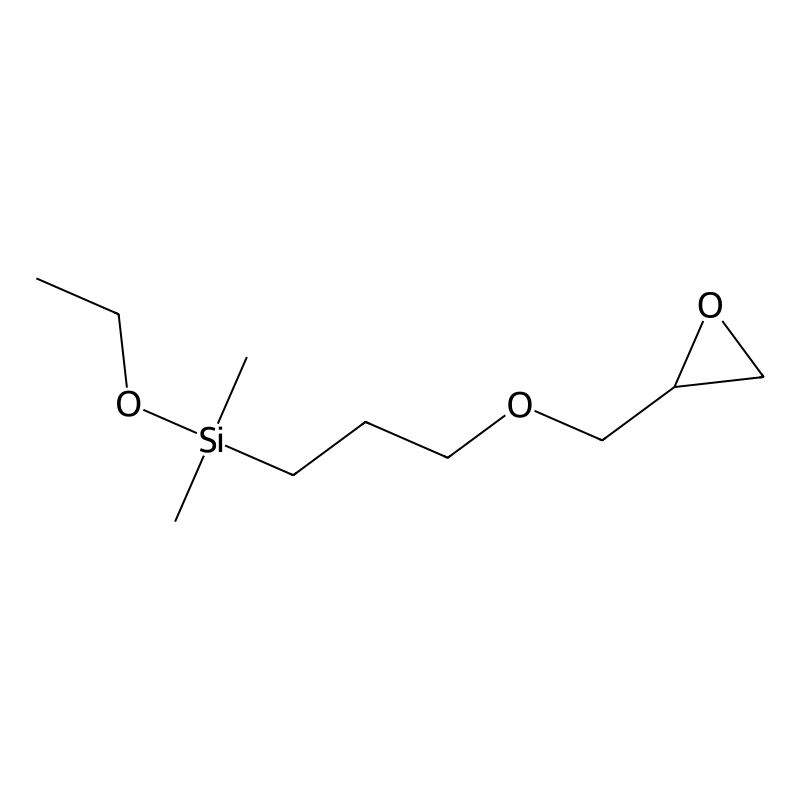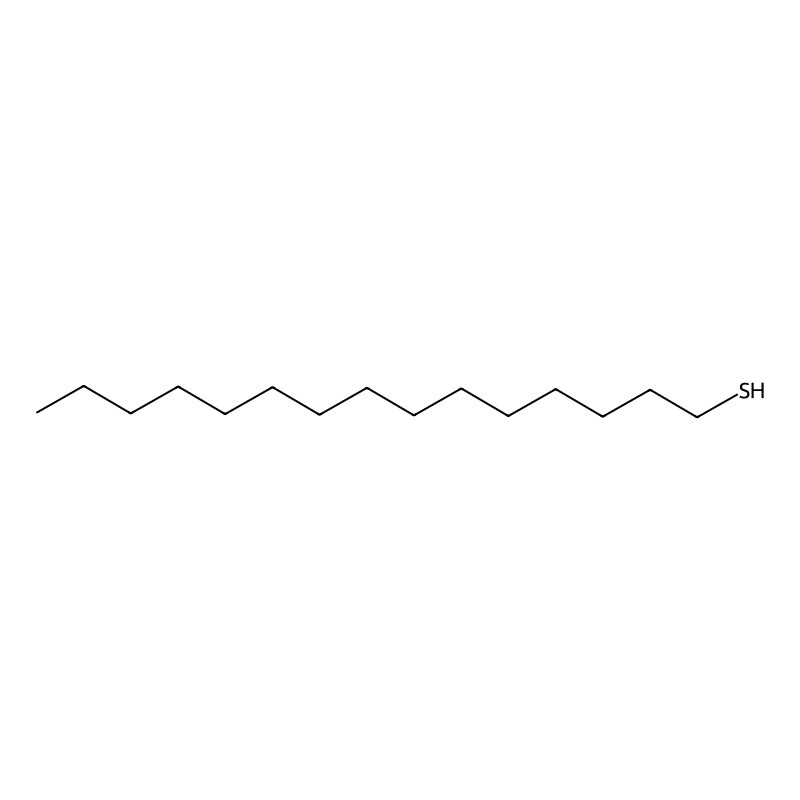Self Assembly & Contact Printing
CAS No.:42573-57-9
Molecular Formula:C14H9Cl6N3O
Molecular Weight:447.9 g/mol
Availability:
In Stock
CAS No.:17963-04-1
Molecular Formula:C10H22O3Si
Molecular Weight:218.36 g/mol
Availability:
In Stock
CAS No.:157723-26-7
Molecular Formula:C13H32O4Si3
Molecular Weight:336.65 g/mol
Availability:
In Stock
CAS No.:25276-70-4
Molecular Formula:C15H32S
Molecular Weight:244.5 g/mol
Availability:
In Stock
CAS No.:5926-26-1
Molecular Formula:C4H11ClO3Si
Molecular Weight:170.66 g/mol
Availability:
In Stock
CAS No.:68951-93-9
Molecular Formula:C18H30O5Si4
Molecular Weight:438.8 g/mol
Availability:
In Stock


![[Dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-trimethylsilyloxysilane](/img/structure-2d/800/S1827095.png)


![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure-2d/800/S3357010.png)